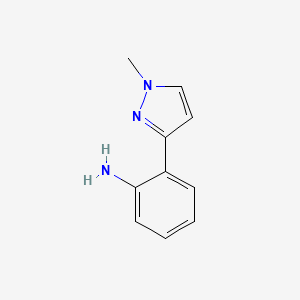

2-(1-Methyl-1H-pyrazol-3-yl)aniline

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, form a cornerstone of organic chemistry and are particularly prevalent in medicinal chemistry. Among the vast array of heterocyclic scaffolds, the pyrazole (B372694) ring, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged structure." nih.gov This designation stems from its frequent appearance in biologically active compounds and its versatile nature as a synthetic building block. nih.govexlibrisgroup.com

The pyrazole nucleus is a key component in numerous pharmaceuticals, agrochemicals, and materials. exlibrisgroup.comnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties. nih.gov The stability of the pyrazole ring to metabolic degradation, particularly in comparison to other heterocycles like imidazole, further enhances its appeal in drug design. nih.gov The synthesis of pyrazole derivatives is a well-explored area, with established methods such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloadditions providing access to a diverse range of substituted pyrazoles. nih.govmdpi.com

Significance and Emerging Research Landscape of Pyrazole-Aniline Systems

The combination of a pyrazole ring and an aniline (B41778) moiety within the same molecule, as seen in 2-(1-Methyl-1H-pyrazol-3-yl)aniline, creates a system with significant potential for diverse applications. Aniline and its derivatives are themselves important precursors in the synthesis of dyes, polymers, and pharmaceuticals. The juxtaposition of these two pharmacologically relevant fragments can lead to compounds with unique biological and chemical properties.

Research into pyrazole-aniline systems is an active and expanding field. The aniline portion of the molecule can serve as a versatile handle for further chemical modifications, allowing for the generation of extensive compound libraries for screening purposes. Moreover, the relative orientation of the pyrazole and aniline rings can be crucial for biological activity, influencing how the molecule interacts with biological targets such as enzymes and receptors. nih.gov For instance, in the development of kinase inhibitors, a significant area of cancer research, the pyrazole moiety has been successfully employed as a replacement for an aniline ring to improve physicochemical properties and reduce off-target effects. nih.gov The exploration of pyrazole-aniline systems continues to be a promising avenue for the discovery of new chemical entities with valuable applications in medicine and materials science. exlibrisgroup.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHNJKCWZFJQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 3 Yl Aniline and Its Derivatives

Classical Synthetic Routes to Pyrazole-Aniline Frameworks

Traditional methods for synthesizing pyrazole (B372694) derivatives have been well-established for over a century and typically involve the formation of the pyrazole ring through cyclization reactions. mdpi.com These routes often require harsh reaction conditions, such as high temperatures and the use of hazardous organic solvents. tandfonline.comresearchgate.net

Substitution Reactions for Ring Formation

The formation of the pyrazole ring often involves substitution reactions where a hydrazine (B178648) derivative acts as a binucleophile, reacting with a 1,3-dielectrophilic species. beilstein-journals.org A common strategy is the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound. mdpi.comwikipedia.org For instance, the reaction between a hydrazine and an α,β-unsaturated aldehyde or ketone can lead to the formation of a pyrazole. pharmaguideline.com The regioselectivity of these reactions, which determines the final substitution pattern on the pyrazole ring, can sometimes be a challenge, potentially leading to a mixture of isomers. mdpi.comrrbdavc.org The alkylation of the pyrazole's –NH group can be achieved using alkyl halides or other alkylating agents. pharmaguideline.com

Condensation-Based Methodologies

Condensation reactions are a cornerstone of classical pyrazole synthesis. The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a β-diketone with a hydrazine derivative. mdpi.comrrbdavc.org This method is versatile and can be used to produce a wide array of substituted pyrazoles. mdpi.com Another classical approach is the reaction of α,β-unsaturated ketones with hydrazines, which typically yields pyrazolines that can be subsequently oxidized to pyrazoles. mdpi.com Similarly, the reaction of acetylenic ketones with hydrazines is a long-established method for pyrazole formation. mdpi.com

Multicomponent reactions (MCRs) have also been employed, offering advantages in terms of efficiency by combining multiple steps into a single pot process. beilstein-journals.orgnih.gov For example, a one-pot synthesis of polysubstituted pyrazoles can be achieved through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent aromatization. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Reference(s) |

| Knorr Pyrazole Synthesis | β-Diketone, Hydrazine Derivative | Foundational method, can produce isomeric mixtures. | mdpi.com, rrbdavc.org |

| Reaction with α,β-Unsaturated Ketones | α,β-Unsaturated Ketone, Hydrazine | Initially forms pyrazolines, requires subsequent oxidation. | mdpi.com |

| Reaction with Acetylenic Ketones | Acetylenic Ketone, Hydrazine | A well-established route to pyrazoles. | mdpi.com |

| Multicomponent Reaction | Aldehyde, 1,3-Dicarbonyl, Diazo compound | Efficient one-pot synthesis of highly substituted pyrazoles. | organic-chemistry.org |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for synthesizing pyrazole derivatives. researchgate.net This has led to the exploration of alternative energy sources, catalyst-free reactions, and the application of green chemistry principles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.comdergipark.org.tr This technique has been successfully applied to the synthesis of various pyrazole derivatives, including those with potential biological activity. rsc.orgresearchgate.netnih.gov For example, the microwave-assisted condensation of chalcone (B49325) analogs with hydrazine hydrate (B1144303) has been used to produce pyrazole derivatives efficiently. nih.gov In some cases, microwave-assisted synthesis can be performed in a one-pot manner, further enhancing its efficiency. dergipark.org.tr

| Reactants | Conditions | Advantages | Reference(s) |

| Chalcone analogs, Hydrazine hydrate, Acetic acid, Ethanol | Microwave irradiation | Rapid reaction, high yields. | nih.gov |

| Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine, Water | Microwave irradiation at room temperature | One-pot synthesis, efficient. | dergipark.org.tr |

| Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde, Ethanol, Acetic acid | Microwave irradiation at 100°C for 7 minutes | One-pot method, short reaction time. | dergipark.org.tr |

Catalyst-Free Synthetic Transformations

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. researchgate.net Several catalyst-free approaches for pyrazole synthesis have been reported. For instance, a catalyst-free post-Ugi cascade methodology has been developed for the synthesis of complex pyrazole-pyrazines in a one-pot reaction. nih.gov Another example involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines to form di-, tri-, and tetrasubstituted pyrazoles without the need for a metal catalyst. eurekaselect.com

Synthetic Strategies for Functionalized Derivatives

The core structure of 2-(1-methyl-1H-pyrazol-3-yl)aniline offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. Strategic functionalization can be directed towards the pyrazole ring, the aniline (B41778) moiety, or the C-H bonds of either ring system.

C-H Activation and Functionalization Strategies

Modern synthetic chemistry increasingly utilizes direct C-H functionalization to create new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov This approach offers a more atom-economical and efficient pathway to complex molecules. rsc.org

Transition-metal catalysis is a cornerstone of C-H activation strategies for heterocyclic compounds like pyrazoles. nih.gov These methods provide access to a wide array of functionalized pyrazoles in a single step. rsc.orgnih.gov For instance, palladium-catalyzed reactions can be employed for the direct arylation or alkenylation of pyrazole rings. While specific examples on this compound are not extensively documented in this exact context, the principles are well-established for the pyrazole core. nih.gov Similarly, photocatalytic methods have been developed for the C-H functionalization of benzylic positions, a strategy that could be conceptually applied to the methyl group on the pyrazole ring. acs.org

Furthermore, regioselective functionalization of related heterocyclic systems has been achieved through directed metallation. Strategies involving magnesiation or zincation using specific bases can activate particular C-H bonds for subsequent reaction with various electrophiles, offering precise control over the site of modification. rsc.org

Derivatization of the Aniline Moiety

The aniline portion of the molecule presents a reactive amino group (-NH2) and an aromatic ring, both of which are amenable to a wide range of chemical transformations.

The primary amine is a versatile handle for derivatization. It can undergo N-alkylation or N-acylation to introduce various substituents. For example, reaction with acyl chlorides or anhydrides yields the corresponding amides. The amine can also serve as a nucleophile in condensation reactions with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has been synthesized, demonstrating the modification of the aniline nitrogen. nih.gov In other work, the aniline moiety has been incorporated into more complex heterocyclic systems, such as s-triazines, showcasing its utility as a building block. mdpi.com

The aromatic ring of the aniline can undergo electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles primarily to the ortho- and para-positions relative to the amine. Reactions such as halogenation, nitration, or sulfonation can be performed, although reaction conditions must be carefully controlled to avoid side reactions or over-functionalization.

Derivatization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with a distinct reactivity pattern. mdpi.com Electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich carbon atom on the ring. mdpi.com

Common derivatization strategies for the pyrazole ring include:

Halogenation: The C4 position can be readily halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For instance, iodination of a related 1-phenyl-1H-pyrazol-3-ol at the C4 position has been demonstrated as a key step for further functionalization via palladium-catalyzed coupling reactions. nih.gov

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and a disubstituted formamide (B127407) like DMF, is a classic method for introducing a formyl group (-CHO) at the C4 position of the pyrazole ring. mdpi.com This formyl group is a versatile intermediate for further transformations.

Nitration: Nitration of the pyrazole ring, typically at the C4 position, can be achieved using standard nitrating agents.

The N-methyl group is generally stable, but N-alkylation is a fundamental reaction in pyrazole synthesis. The regioselectivity of N-alkylation (at N1 or N2) is a critical consideration in the synthesis of pyrazole derivatives from an unsubstituted NH-pyrazole precursor. acs.org

Optimization of Reaction Conditions and Process Development

The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time to maximize yield and purity while minimizing reaction duration and by-product formation. researchgate.netresearchgate.net

For pyrazole synthesis, which often involves condensation reactions, a range of catalysts has been explored. These include both homogeneous and heterogeneous catalysts, such as copper salts, nano-ZnO, and nano-SnO2. nih.govresearchgate.netresearchgate.net The choice of solvent can significantly influence reaction rates and selectivity. Solvents ranging from polar aprotic (like DMF) to alcohols (like ethanol) or even green solvents like water have been successfully employed. researchgate.netnih.gov

The table below illustrates a typical approach to optimizing reaction conditions for a model pyrazole synthesis, showing how changes in solvent and catalyst can affect the product yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuCl (20) | DMSO | 80 | 2 | 12 |

| 2 | Cu(OAc)2 (20) | DMSO | 80 | 2 | <5 |

| 3 | CuCl (20) | DMF | 80 | 2 | 35 |

| 4 | I2 (20) | DMF | 80 | 2 | 35 |

| 5 | CuCl (20) | DMSO | 100 | 2 | 86 |

| This table is a representative example based on data for related pyrazole syntheses. nih.gov |

Process development aims to translate a laboratory-scale synthesis into a more robust and scalable operation. This involves not only optimizing yield but also considering factors like the cost and availability of reagents, ease of product isolation, and catalyst recyclability. researchgate.net Modern approaches to optimization, such as high-throughput experimentation and machine learning algorithms, are becoming increasingly valuable tools in process development, allowing for a more rapid and efficient exploration of the complex relationships between multiple reaction variables to find the global optimum conditions. beilstein-journals.orgacs.org

Exploration of Polymorphism in Synthetic Outcomes

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, which can have significant implications. The formation of a particular polymorph can be influenced by the synthetic and crystallization conditions, such as solvent, temperature, and rate of cooling.

In the context of pyrazole derivatives, polymorphism has been observed. A notable example is the compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a structural analogue that also features aniline and methyl-pyrazole moieties. Researchers fortuitously discovered two distinct polymorphs of this compound during its synthesis and characterization. mdpi.com The two crystal forms differ primarily in the rotational orientation of the pyrazolyl substituents around the central carbon atom. This structural difference leads to variations in the intermolecular hydrogen bonding network within the crystal lattice. mdpi.com

The discovery highlights that even subtle changes in molecular conformation can lead to different packing arrangements in the solid state. Therefore, during the synthesis and purification of crystalline products like this compound and its derivatives, it is crucial to be aware of the potential for polymorphism. Characterization using techniques such as X-ray diffraction is essential to identify and control the crystalline form of the final product.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(1-Methyl-1H-pyrazol-3-yl)aniline, ¹H NMR, ¹³C NMR, and two-dimensional NMR methods are employed to unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the aniline (B41778) ring, the pyrazole (B372694) ring, the N-methyl group, and the amino group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aniline moiety's aromatic protons typically appear in the range of δ 6.5-7.5 ppm. The protons on the pyrazole ring are expected at distinct chemical shifts; for instance, in 1-methylpyrazole, the proton at C5 appears at δ 7.3 ppm and the proton at C4 appears at δ 6.1 ppm. chemicalbook.com The N-methyl group attached to the pyrazole ring is anticipated to produce a singlet signal in the upfield region, typically around δ 3.5-4.0 ppm. The protons of the primary amine (NH₂) group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aniline Aromatic-H | 6.5 - 7.5 | Multiplet | The four protons on the aniline ring will show complex splitting patterns (doublets, triplets) due to coupling with each other. |

| Pyrazole-H (C4-H) | ~6.2 - 6.5 | Doublet | Expected to be coupled to the C5 proton of the pyrazole ring. |

| Pyrazole-H (C5-H) | ~7.4 - 7.7 | Doublet | Coupled to the C4 proton. Its chemical shift is influenced by the adjacent nitrogen atom. |

| N-CH₃ | ~3.8 | Singlet | The three protons of the methyl group are chemically equivalent and do not have adjacent protons to couple with. |

| NH₂ | Variable | Broad Singlet | The chemical shift is concentration and solvent dependent. Protons may exchange, leading to a broad signal. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the aniline ring typically resonate in the δ 115-150 ppm region. For aniline itself, the carbon attached to the amino group (C1) resonates at δ 146.7 ppm, while other ring carbons appear at δ 115.2, 118.6, and 129.3 ppm. chemicalbook.com The carbons of the pyrazole ring are expected in a range from approximately δ 105 to 140 ppm. The N-methyl carbon will appear as a distinct signal in the upfield region, typically around δ 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aniline C-NH₂ | ~145 - 148 | The carbon atom directly bonded to the nitrogen of the amino group. |

| Aniline Aromatic-C | ~115 - 130 | Four signals are expected for the remaining carbons of the aniline ring. |

| Aniline C-Pyrazole | ~130 - 135 | The carbon atom of the aniline ring bonded to the pyrazole ring. |

| Pyrazole C3 | ~148 - 152 | The carbon atom bonded to the aniline ring. |

| Pyrazole C4 | ~105 - 110 | The CH carbon of the pyrazole ring. |

| Pyrazole C5 | ~135 - 140 | The CH carbon adjacent to the N-methyl group. |

| N-CH₃ | ~35 - 40 | The methyl group carbon. |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D NMR spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for example, confirming the assignments of the CH groups in both the aniline and pyrazole rings. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for establishing the connectivity between the different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlations between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring.

Correlations between the pyrazole ring protons (H4 and H5) and the carbons of the aniline ring, which would confirm the point of attachment.

Correlations between the aniline protons and the C3 carbon of the pyrazole ring, providing definitive evidence for the connectivity between the two heterocyclic systems.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The primary amine (NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. For comparison, in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the N-H stretches are observed at 3328 and 3448 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aniline ring and the C=C and C=N bonds in the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. Aromatic ring vibrations are noted at 1626 cm⁻¹ in a related pyrazolyl aniline compound. mdpi.com

N-H Bending: The scissoring vibration of the NH₂ group typically appears in the 1590-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (Methyl) | 2850 - 2960 | Stretching |

| C=C, C=N (Aromatic Rings) | 1400 - 1650 | Stretching |

| N-H (Amine) | 1590 - 1650 | Bending |

UV-Vis Spectroscopy

The UV-Vis spectrum provides insight into the electronic transitions within the molecule. Due to the conjugated system formed by the aniline and pyrazole rings, this compound is expected to absorb UV radiation, leading to π→π* transitions. The spectrum would likely show strong absorption bands in the UV region, typically between 200 and 400 nm. The exact position and intensity (molar absorptivity, ε) of the absorption maxima (λ_max) depend on the extent of conjugation and the solvent used. For instance, a similar conjugated system in N-cyclohexyl-3-phenylprop-2-en-1-imine shows a strong absorption at λ_max = 279 nm. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical tool in chemical analysis, providing vital information about the mass-to-charge ratio (m/z) of ions. This technique is crucial for determining the molecular weight of a compound and can offer insights into its structural features through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules, allowing for the determination of the molecular weight with high precision and minimal fragmentation. In a typical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 174.1026 |

| [M+Na]⁺ | 196.0845 |

Note: These values are theoretical and await experimental verification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound, an HRMS analysis would be the definitive method to confirm its elemental composition.

Detailed experimental HRMS data for this compound has not been found in the public domain. However, a hypothetical HRMS result would be compared against the theoretical exact mass to confirm the molecular formula.

Theoretical Exact Mass for C₁₀H₁₁N₃

| Molecular Formula | Theoretical Exact Mass |

| C₁₀H₁₁N₃ | 173.0953 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to elucidate its complete solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis of this compound would provide invaluable information on:

The planarity of the pyrazole and aniline rings.

The dihedral angle between the two aromatic rings.

The presence of any intermolecular hydrogen bonding, which can influence the compound's physical properties.

Currently, there are no published reports detailing the single-crystal X-ray structure of this compound. Therefore, crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound.

For this compound (C₁₀H₁₁N₃), the theoretical elemental composition would be:

Carbon (C): 69.34%

Hydrogen (H): 6.40%

Nitrogen (N): 24.26%

Experimental elemental analysis data for this specific compound has not been reported in the available scientific literature. The acquisition of such data would be a standard procedure in the chemical synthesis and characterization process to validate the identity and purity of the substance.

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 69.34% |

| Hydrogen | H | 6.40% |

| Nitrogen | N | 24.26% |

Computational and Theoretical Investigations of 2 1 Methyl 1h Pyrazol 3 Yl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, enabling the accurate and efficient study of molecular systems. mdpi.com It is widely used to predict the properties of pyrazole (B372694) derivatives by solving the Kohn-Sham equations to determine the electron density and, consequently, the energy and other molecular properties. mdpi.com

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For related pyrazole compounds, this is routinely achieved using various DFT functionals and basis sets. For instance, studies on pyrazole derivatives have employed hybrid functionals like B3LYP and M06-2X, often paired with Pople-style basis sets such as 6-311++G**, to predict molecular structures, electronic properties, and thermodynamic parameters in both gaseous and aqueous phases. nih.gov

In a study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a structurally related compound, researchers utilized the MN15-L density functional with the def2-TZVP basis set for geometry optimization. mdpi.com Such calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and reactivity. These electronic structure calculations also yield key data on the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for assessing chemical reactivity and electronic transitions.

Table 1: Examples of DFT Functionals and Basis Sets in Pyrazole Derivative Studies

| Compound Studied | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Pyrazole Derivatives | B3LYP | 6-311++G** | Geometry Optimization, Electronic Properties | nih.gov |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | MN15-L | def2-TZVP | Geometry Optimization, Frequency Calculation | mdpi.com |

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculated frequencies can be correlated with experimental spectroscopic data to validate the computational model.

For example, in the analysis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations were used to assign specific vibrational modes observed in the experimental IR spectrum. mdpi.com The calculated frequencies for the aniline (B41778) N-H stretches (3291 cm⁻¹ and 3533 cm⁻¹) and aromatic ring vibrations (1628 cm⁻¹ to 1639 cm⁻¹) showed strong agreement with the experimental data (3328 cm⁻¹, 3448 cm⁻¹, and 1626 cm⁻¹), confirming the assignments. mdpi.com Similarly, DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental results to elucidate molecular structure in solution. nih.gov

DFT calculations are a powerful tool for investigating reaction mechanisms, allowing for the determination of reaction thermodynamics and the identification of transition state structures. This provides insight into the feasibility and pathways of chemical reactions. In a study involving a pyrazole derivative, DFT calculations at the MN15-L/def2-TZVP level of theory were used to compare the reaction energetics for the formation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline and its unmethylated analog. mdpi.com The study also involved locating the transition states for the reaction, which is crucial for understanding the reaction kinetics and the role of nucleophiles in the mechanism. mdpi.com

To accurately model chemical systems in a realistic environment, the effect of the solvent must be considered. Continuum solvation models are a computationally efficient way to incorporate these effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The Solvation Model based on Density (SMD) is one such popular model. For instance, in the transition state calculations for the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the SMD model was used to simulate the dimethylsulfoxide (DMSO) solvent. mdpi.com Likewise, studies on other pyrazole derivatives have used DFT in conjunction with solvation models to predict their properties in aqueous solutions. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations offer a dynamic view of molecular behavior and interactions, which is particularly important for understanding how a molecule might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a pyrazole derivative, might interact with a protein receptor.

For example, docking simulations were used to investigate the binding modes of pyrazole derivatives with the enzymes α-glucosidase and α-amylase, which are targets for anti-diabetic drugs. nih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and to estimate the binding affinity. In another advanced study, molecular dynamics simulations and binding free energy calculations (MM/GBSA) were performed on a pyrazolo[3,4-b]pyridine derivative targeting the immune checkpoint protein TIM-3. nih.gov These simulations, which extend over nanoseconds, provide detailed information on the stability of the ligand's binding pose and a more accurate prediction of binding free energy. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(1-Methyl-1H-pyrazol-3-yl)aniline |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline |

| 4-(trifluoromethyl)aniline (B29031) |

| 4-methylpyrazole (B1673528) |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol |

| Acarbose |

| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine |

| N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide |

| 2-(1H-pyrazol-5-yl)aniline |

After conducting a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data pertaining to the computational and theoretical investigations of the chemical compound this compound, as outlined in the user's request.

Specifically, dedicated studies and detailed research findings on the following topics for this particular molecule could not be located:

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics: No publications were identified that have performed and published MD simulations to analyze the conformational stability and dynamic behavior of this compound.

Analysis of Ligand-Receptor Interaction Patterns: There is no available research detailing the specific hydrogen bonding, hydrophobic interactions, or electrostatic interactions of this compound with biological receptors.

Tautomeric Equilibrium and Conformational Analysis: The scientific literature does not appear to contain studies focused on the tautomeric equilibrium or a detailed conformational analysis of this compound.

Stereochemical Considerations and Chiral Aspects of Derivatives: Information regarding the stereochemistry and chiral aspects of derivatives of this compound is not present in the searched scientific databases.

Due to the absence of this specific scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. To do so would require speculation or the inclusion of data from unrelated compounds, which would violate the core instructions of the request.

Therefore, the requested article cannot be generated at this time. Should relevant scientific studies on this compound be published in the future, it would be possible to revisit this request.

Reactivity and Mechanistic Studies of 2 1 Methyl 1h Pyrazol 3 Yl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The presence of the amino group on the aniline (B41778) ring and the nitrogen-containing pyrazole (B372694) ring imparts a rich and varied reactivity profile to 2-(1-methyl-1H-pyrazol-3-yl)aniline in aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The aniline ring is strongly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH₂). This group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles. allen.inbyjus.comtestbook.com Consequently, electrophilic substitution reactions on this compound are expected to occur predominantly on the aniline ring.

In contrast, the pyrazole ring is generally less reactive towards electrophilic aromatic substitution than benzene, though it is more reactive than pyridine. quora.com Electrophilic attack on the pyrazole ring typically occurs at the C4 position, which has the highest electron density. quora.comslideshare.netnih.govrrbdavc.org However, the highly activated aniline ring in this compound will likely outcompete the pyrazole ring for the electrophile.

Common electrophilic aromatic substitution reactions and their predicted outcomes for this compound are summarized in the table below. It is important to note that the high reactivity of the aniline ring can sometimes lead to multiple substitutions and side reactions. libretexts.org

| Reaction | Reagents | Probable Major Product(s) |

| Halogenation | Br₂ in a non-polar solvent | 4-bromo-2-(1-methyl-1H-pyrazol-3-yl)aniline and 6-bromo-2-(1-methyl-1H-pyrazol-3-yl)aniline |

| Nitration | HNO₃, H₂SO₄ | 4-nitro-2-(1-methyl-1H-pyrazol-3-yl)aniline and 2-nitro-2-(1-methyl-1H-pyrazol-3-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | 4-amino-3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonic acid |

Data compiled from general principles of electrophilic aromatic substitution on anilines and pyrazoles.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) is less common for aniline derivatives unless the aromatic ring is activated by strong electron-withdrawing groups, which are absent in this compound. The electron-rich nature of the aniline ring makes it a poor candidate for nucleophilic attack. Similarly, the pyrazole ring is generally not susceptible to nucleophilic attack unless activated by electron-withdrawing substituents. nih.gov Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution reactions under standard conditions.

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and the unique structure of this compound offers multiple sites for such transformations.

While direct studies on this compound are not extensively reported, the related compound 2-aminophenyl-1H-pyrazole has been utilized as a removable bidentate directing group in copper-mediated aerobic oxidative C(sp²)-H bond amidation and sulfonamidation. This suggests that the pyrazole and aniline moieties can work in concert to direct C-H functionalization. In these reactions, a copper catalyst facilitates the formation of a new C-N bond at a specific C-H position, often ortho to the directing group.

Electrooxidative methods provide a green and efficient approach for the functionalization of pyrazole derivatives. mdpi.comnih.gov These reactions typically involve the anodic oxidation of a substrate in the presence of a suitable nucleophile. For pyrazole compounds, this can lead to C-H halogenation (chlorination, bromination, iodination) and thiocyanation, primarily at the C4 position of the pyrazole ring. mdpi.comresearchgate.net The efficiency of these reactions is dependent on the oxidation potential of the pyrazole derivative and the reaction conditions. mdpi.com

The proposed mechanism for electrooxidative halogenation involves the initial oxidation of the halide ion to generate a halogenating species, which then reacts with the pyrazole ring in an electrophilic substitution-type pathway. mdpi.com

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

[3+2] cycloaddition reactions are a common method for the synthesis of pyrazole rings themselves. nih.gov However, the participation of pre-formed pyrazoles, such as the one in this compound, in subsequent cycloaddition reactions is not a widely reported mode of reactivity for this specific compound. While some pyrazole derivatives can act as dienophiles in Diels-Alder reactions, this reactivity is not characteristic of the parent pyrazole ring in this molecule under typical conditions. researchgate.net Similarly, [2+2] cycloadditions are not a common reaction pathway for anilines or pyrazoles unless specific activating groups are present. researchgate.netmdpi.com

Redox Chemistry and Electrochemical Properties

Cyclic voltammetry studies on related pyrazole derivatives have been used to determine their oxidation potentials and to understand the mechanisms of electrooxidative functionalization. mdpi.com The presence of both the pyrazole and aniline rings in this compound would be expected to give rise to a complex electrochemical profile with multiple redox events corresponding to the oxidation of both heterocyclic systems.

Mechanistic Elucidation of Key Synthetic Transformations

The mechanisms of the synthetic transformations involving this compound and related structures are crucial for understanding and optimizing these reactions.

In copper-catalyzed C-H amination reactions, the mechanism is believed to involve the coordination of the copper catalyst to the directing group (in this case, potentially the pyrazole and aniline nitrogens). This is followed by a C-H activation step to form a metallacyclic intermediate. Subsequent oxidative addition of the aminating agent and reductive elimination leads to the formation of the C-N bond and regeneration of the catalyst. Mechanistic studies on similar systems suggest that the reaction can proceed through either a Cu(I)/Cu(III) or a Cu(II)/Cu(IV) catalytic cycle. nih.govescholarship.orgresearchgate.netacs.orgacs.org

For electrooxidative C-H functionalization of the pyrazole ring, as discussed in section 5.2.2, the mechanism is generally considered to be an "anodic substitution." This can proceed via two main pathways: either direct oxidation of the pyrazole to a radical cation followed by reaction with a nucleophile, or oxidation of the nucleophile (e.g., a halide ion) to an electrophilic species that then attacks the pyrazole ring. mdpi.com For pyrazoles, the latter pathway is often favored. mdpi.com

The synthesis of the this compound scaffold itself can be achieved through various routes, with the mechanism depending on the specific method. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), which proceeds through a well-established cyclization-dehydration mechanism to form the pyrazole ring. nih.gov Subsequent steps would then involve the introduction of the aniline moiety. Mechanistic studies of pyrazole synthesis have also explored pathways involving oxidation-induced N-N coupling of diazatitanacycles. rsc.org

Coordination Chemistry and Ligand Applications of 2 1 Methyl 1h Pyrazol 3 Yl Aniline Analogues

Design and Synthesis of Pyrazole-Aniline Ligands

The synthesis of pyrazole-aniline ligands often involves multi-step procedures. A common strategy is the condensation reaction between a hydrazine (B178648) derivative and a β-diketone, followed by functionalization to introduce the aniline (B41778) moiety. For instance, the synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide involves the reaction of (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one with hydrazine hydrate (B1144303). nih.gov Another approach utilizes a C-F activation strategy, such as the reaction of 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole (B1673528) in the presence of a strong base like potassium hydroxide (B78521) in dimethylsulfoxide (DMSO) to yield 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com The flexibility in synthetic routes allows for the introduction of various substituents on both the pyrazole (B372694) and aniline rings, enabling the fine-tuning of the ligand's steric and electronic properties for specific applications.

The modular nature of these synthetic methods facilitates the creation of a diverse library of pyrazole-aniline analogues. This has been demonstrated in the synthesis of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues through a Claisen-Schmidt condensation. nih.gov Similarly, a one-pot protocol for preparing 1-aryl-3-trifluoromethylpyrazoles has been developed, highlighting the adaptability of synthetic strategies to incorporate desired functional groups. acs.org The ability to easily modify the ligand structure is crucial for systematically studying structure-property relationships in the resulting metal complexes.

Formation of Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Mn(II), Fe(III) complexes)

Pyrazole-aniline ligands readily coordinate with a range of transition metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Fe(III), to form stable complexes. nih.govijprems.com The coordination typically occurs through the nitrogen atoms of the pyrazole ring and the aniline group, acting as bidentate or tridentate ligands. The formation of these complexes is often achieved by reacting the ligand with a metal salt in a suitable solvent, sometimes with the addition of a base to deprotonate the ligand. nih.gov

The stoichiometry and geometry of the resulting metal complexes can vary depending on the metal ion, the specific ligand structure, and the reaction conditions. For example, the reaction of pyrazole acetamide (B32628) ligands with Cd(II), Cu(II), and Fe(III) salts has been shown to yield complexes with different coordination environments. nih.gov Similarly, mixed ligand complexes of Co(II), Ni(II), and Cu(II) with Schiff bases derived from pyrazole precursors have been synthesized and characterized, demonstrating the potential for creating more complex coordination architectures. ijprems.com The ability of these ligands to form complexes with various metals underscores their versatility in coordination chemistry.

| Metal Ion | Example Complex | Reference |

| Cu(II) | Cu(L)₂(C₂H₅OH)₂₂ (L = pyrazole acetamide ligand) | nih.gov |

| Ni(II) | [Ni(L1)(L2)(H₂O)₂] (L1, L2 = Schiff base ligands) | ijprems.com |

| Co(II) | [Co(L1)(L2)(H₂O)₂] (L1, L2 = Schiff base ligands) | ijprems.com |

| Mn(II) | Mn-pyrazole complexes for transfer hydrogenation | rsc.org |

| Fe(III) | Fe(L)₂(H₂O)₂₂·2H₂O (L = pyrazole acetamide ligand) | nih.gov |

Electronic and Geometric Structure of Metal Complexes

Spectroscopic techniques, such as UV-visible and infrared spectroscopy, provide insights into the electronic transitions and vibrational modes within the complexes, respectively. Magnetic susceptibility measurements are also vital for determining the magnetic properties of the complexes, which is particularly important for understanding phenomena like spin-crossover. ijprems.com Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental data and provide a deeper understanding of the electronic structure and bonding in these complexes. mdpi.com

Spin-Crossover Phenomena in Pyrazole-Based Complexes

A significant area of research involving pyrazole-based ligands is the study of spin-crossover (SCO) phenomena, particularly in iron(II) complexes. SCO is a process where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. bohrium.commdpi.com This property makes SCO complexes promising candidates for molecular switches and data storage devices. acs.org

The ligand field strength created by the coordinating pyrazole and aniline nitrogen atoms is a critical factor in determining whether an iron(II) complex will exhibit SCO. Subtle modifications to the ligand structure, such as the introduction of substituent groups, can significantly influence the transition temperature (T₁/₂) and the completeness of the spin transition. researchgate.net For example, introducing methyl groups to the pyrazole rings can decrease the ligand field strength and shift the spin crossover to lower temperatures. researchgate.net The nature of the counter-anion and the presence of solvent molecules in the crystal lattice can also have a profound impact on the SCO behavior. bohrium.comotago.ac.nz

| Complex Type | Spin-State Behavior | Key Influencing Factors | Reference |

| Iron(II) complexes with pyrazole-pyridine/pyrazine ligands | Exhibit spin-crossover | Ligand substituents, crystallization solvent, polymorphism | bohrium.comotago.ac.nz |

| Iron(II) complexes with tris(pyrazol-1-yl)methane | Gradual and incomplete or sharp spin crossover | Methyl derivatives on the ligand, counter-anion | mdpi.com |

| Iron(II) complexes with 2,6-bis(1H-pyrazol-1-yl)pyridine | Gradual or stepwise spin-crossover | Supramolecular interactions, anchoring groups | acs.org |

Catalytic Applications of Metal-Pyrazole Complexes

The versatile coordination chemistry and tunable electronic properties of metal complexes with pyrazole-aniline and related pyrazole ligands have led to their exploration in various catalytic applications. nih.gov The proton-responsive nature of the pyrazole NH group in protic pyrazole complexes can play a crucial role in catalytic cycles. nih.gov

These complexes have shown promise in a range of catalytic transformations. For example, manganese complexes with pyrazole ligands have been employed as efficient catalysts for transfer hydrogenation reactions. rsc.org Titanium isopropoxide in the presence of pyrazole ligands has demonstrated enhanced catalytic activity for the ring-opening polymerization of L-lactide. rsc.org Furthermore, palladium(II) complexes with pyrazole-based N-heterocyclic carbene (NHC) ligands have been investigated for their catalytic activity, where substituent effects on the pyrazole ring were found to influence the formation and efficacy of the catalyst. acs.org These examples highlight the potential of tailoring the ligand framework to develop highly active and selective catalysts for various organic transformations.

Specialized Chemical Applications and Intermolecular Interactions

Application as Intermediates and Building Blocks in Organic Synthesis

The pyrazole (B372694) nucleus is a fundamental building block in heterocyclic chemistry, and compounds like 2-(1-Methyl-1H-pyrazol-3-yl)aniline serve as versatile precursors for more complex molecular architectures. nih.gov The presence of two distinct reactive sites—the aniline (B41778) amine group and the pyrazole ring—allows for a wide array of chemical transformations.

Pyrazoles are typically synthesized through the condensation reaction of a β-diketone with hydrazine (B178648) or its derivatives. nih.govacs.org For instance, substituted pyrazoles can be synthesized from the reaction of β-arylchalcones with hydrogen peroxide to form epoxides, which then react with hydrazine hydrate (B1144303). nih.gov The resulting pyrazole structure can be further modified. The aniline portion of the molecule can undergo standard reactions such as diazotization, acylation, and alkylation, while the pyrazole ring can be substituted at various positions. This dual reactivity makes pyrazole-anilines valuable intermediates for creating diverse molecular libraries.

These compounds are particularly useful as precursors for synthesizing complex heterocyclic products and as chelating ligands for coordination chemistry. nih.gov For example, 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, an analog, is noted as a building block for more complex heterocyclic compounds with potential therapeutic applications. The synthesis of pyrazole derivatives has evolved to include modern, efficient methods like microwave-assisted synthesis and multi-component reactions, which facilitate the production of these valuable intermediates. researchgate.net

Corrosion Inhibition Mechanisms of Pyrazole-Aniline Compounds

Pyrazole-aniline derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net

The mechanism of inhibition involves several key molecular features:

Heteroatom Adsorption Centers : The pyrazole and aniline rings contain nitrogen atoms with lone pairs of electrons, and other substituents may introduce oxygen or sulfur atoms. researchgate.netnih.gov These heteroatoms act as active centers for adsorption, donating electrons to the vacant d-orbitals of the metal (e.g., iron) to form a coordinate covalent bond.

π-Electron Interactions : The aromatic pyrazole and benzene (B151609) rings provide a source of π-electrons, which can interact with the metal surface, further strengthening the adsorption process.

Protective Film Formation : Upon adsorption, the inhibitor molecules form a film on the metal surface. This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur. nih.govacs.org Studies using scanning electron microscopy (SEM) have confirmed the formation of a protective layer on steel surfaces treated with pyrazole-based inhibitors. nih.govacs.org

Pyrazole-aniline compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions, although one may be more predominant. researchgate.netnih.gov The efficiency of inhibition generally increases with the concentration of the inhibitor, reaching high percentages (e.g., over 90%) at optimal concentrations. nih.govacs.org The strength and mode of adsorption (physisorption or chemisorption) can be influenced by the inhibitor's molecular structure, the metal type, and the environmental conditions like temperature. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8% | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8% | nih.govacs.org |

| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 92.28% | acs.org |

| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | Mild Steel | 1 M H₂SO₄ | 88.14% | acs.org |

| 2-(1H-pyrazol-5-yl) aniline | Aluminium-2014 Alloy | 1 M HCl | High (not quantified) | researchgate.net |

Investigations into Ligand-Enzyme Binding and Inhibition Mechanisms (focused on molecular interactions, not disease treatment)

The interaction of pyrazole-based ligands with enzymes is a field of intensive study, driven by the need to understand the fundamental principles of molecular recognition. These investigations focus on the specific non-covalent forces that govern the binding of a ligand within the active site of a protein.

Structural differences among pyrazole derivatives significantly affect their binding affinity and interaction with enzymes like Cytochrome P450 2E1 (CYP2E1). nih.gov Key factors influencing these interactions include:

Substituent Effects : The presence, size, and position of substituents on the pyrazole ring are critical. For example, adding a methyl group to the pyrazole ring can increase binding affinity significantly more than adding a larger phenyl group, which may introduce steric hindrance. researchgate.netnih.gov

Hydrophobicity : The balance between hydrophobic and hydrophilic groups influences how a molecule fits into an enzyme's binding pocket. Hydrophobic substituents can enhance permeability and interaction with non-polar regions of the active site. researchgate.netnih.gov

Hydrogen Bonding : Functional groups such as amines (-NH₂) and hydroxyls (-OH) on the pyrazole or aniline rings can act as hydrogen bond donors or acceptors, forming crucial connections with amino acid residues in the enzyme's active site. researchgate.netresearchgate.net

π-π Stacking : The aromatic nature of the pyrazole and aniline rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. researchgate.net

Metal Coordination : In metalloenzymes, the nitrogen atoms of the pyrazole ring can directly coordinate with the metal ion in the active site, such as the heme iron in cytochromes. nih.gov

Molecular docking and dynamic simulation studies are used to visualize and analyze these interactions. For instance, studies on pyrazole derivatives as carbonic anhydrase inhibitors revealed that the molecules bind effectively within the enzyme's active site, with inhibition constants (Ki) in the low nanomolar range. nih.gov These computational models help elucidate the precise orientation of the ligand and identify the key residues involved in the binding, providing a detailed picture of the intermolecular forces at play. researchgate.netnih.gov

Table 2: Key Molecular Interactions in Pyrazole-Enzyme Binding

| Interaction Type | Description | Key Structural Elements |

|---|---|---|

| Hydrogen Bonding | Formation of H-bonds between the ligand and enzyme's amino acid residues. | Amino (-NH₂) and hydroxyl (-OH) groups on the ligand; polar residues in the enzyme active site. |

| Hydrophobic Interactions | Interactions between non-polar groups of the ligand and enzyme. | Alkyl and aryl substituents on the pyrazole ring; non-polar pockets in the enzyme. |

| π-π Stacking | Stacking of aromatic rings of the ligand and enzyme. | Pyrazole and aniline rings; aromatic residues like Phenylalanine (Phe). researchgate.net |

| Metal Coordination | Direct bond between a ligand's heteroatom and a metal ion in the enzyme. | Pyrazole nitrogen atoms; heme iron in cytochromes. nih.gov |

| Steric Factors | The influence of the size and shape of substituents on binding. | Bulky groups can hinder binding, while smaller groups may allow a better fit. researchgate.net |

Exploration as Precursors for Advanced Materials (e.g., dyes, pigments, chelating agents)

The structural features of this compound and related compounds make them excellent precursors for a variety of advanced materials, including dyes, pigments, and chelating agents.

Dyes and Pigments: The pyrazole ring is a component of many commercial dyes. Azo dyes, which contain the -N=N- functional group, can be readily synthesized from pyrazole-aniline precursors. arabjchem.org The synthesis typically involves two steps:

Diazotization : The primary amino group of the aniline moiety is converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures.

Azo Coupling : The resulting diazonium salt, which is a reactive electrophile, is then coupled with an electron-rich species (a coupling component), such as a phenol (B47542) or another amine, to form the stable, colored azo dye. arabjchem.orgnih.gov

The color of the resulting dye can be tuned by changing the substituents on either the pyrazole ring or the coupling component, which alters the electronic structure and the wavelength of light absorbed by the molecule. nih.gov These pyrazole-based dyes have been successfully applied as disperse dyes for synthetic fibers like polyester. arabjchem.org

Chelating Agents: The nitrogen atoms in the pyrazole ring, particularly when unsubstituted at the N1 position or when multiple pyrazole units are present, are effective at coordinating with metal ions. nih.gov This makes pyrazole derivatives useful as chelating ligands. nih.govresearchgate.net Tris(pyrazolyl)methane (Tpm) ligands, for example, are a class of tridentate ligands that can bind to a wide range of transition metals. mdpi.com The synthesis of functionalized Tpm ligands, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, highlights the ability to incorporate pyrazole units into more complex structures designed to bind metal ions for applications in catalysis or materials science. mdpi.com The ability to form stable complexes with metal ions is a key property for applications in areas like analytical chemistry, metal extraction, and the creation of novel coordination polymers.

Conclusion and Future Research Directions

Summary of Current Research Scope and Knowledge Gaps

The current body of research on 2-(1-methyl-1H-pyrazol-3-yl)aniline and its derivatives primarily focuses on their synthetic methodologies and evaluation for a limited number of applications, most notably in medicinal chemistry and materials science. Synthetic routes often involve multi-step processes, including cyclocondensation reactions to form the pyrazole (B372694) core. mdpi.comnih.gov A significant portion of the literature is dedicated to the design and synthesis of more complex molecules where the this compound scaffold serves as a key building block. These larger constructs have been investigated for their potential as anti-inflammatory agents and kinase inhibitors for cancer therapy. nih.govnih.gov In materials science, related pyrazole-aniline structures have shown promise as corrosion inhibitors for steel. nih.govacs.orgnih.gov

Prospective Avenues for Synthetic Innovation and Diversification

Future synthetic research could focus on developing more efficient and sustainable methods for the preparation of this compound and its analogs. This could involve the exploration of one-pot multicomponent reactions or the application of flow chemistry techniques to improve yields, reduce reaction times, and enhance safety. mdpi.commdpi.com The development of novel catalytic systems could also provide more direct and atom-economical synthetic routes. mdpi.com

Diversification of the this compound scaffold presents another significant opportunity. The introduction of a wider array of substituents on both the aniline (B41778) and pyrazole rings could lead to libraries of new compounds with diverse electronic and steric properties. This would enable a more systematic exploration of structure-activity relationships for various applications. For instance, the synthesis of derivatives with different substitution patterns could lead to the discovery of more potent and selective biological agents or materials with tailored properties.

Emerging Directions in Computational Chemistry for Pyrazole-Aniline Systems

Computational chemistry is poised to play an increasingly important role in understanding and predicting the properties of pyrazole-aniline systems. eurasianjournals.com Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.com Such studies can provide valuable insights into reaction mechanisms and guide the design of new synthetic targets.

Molecular dynamics simulations can be utilized to study the conformational dynamics and intermolecular interactions of these molecules, which is particularly relevant for understanding their biological activity and their behavior in condensed phases. eurasianjournals.com For example, docking studies can predict the binding modes of pyrazole-aniline derivatives to biological targets, such as enzymes and receptors, thereby accelerating the drug discovery process. nih.gov In materials science, computational modeling can help in predicting the adsorption behavior of these compounds on metal surfaces, aiding in the design of more effective corrosion inhibitors. nih.govresearchgate.net The integration of machine learning with computational chemistry also presents a promising avenue for the high-throughput screening of virtual compound libraries to identify candidates with desired properties. eurasianjournals.com

Potential for Novel Chemical Transformations and Applications

The unique combination of a nucleophilic aniline group and a heterocyclic pyrazole ring in this compound opens up possibilities for a variety of novel chemical transformations. The aniline moiety can be a handle for diazotization reactions, leading to the formation of azo dyes or other functionalized aromatic compounds. The pyrazole ring, with its two nitrogen atoms, can act as a ligand for the coordination of metal ions, suggesting potential applications in catalysis and coordination chemistry. mdpi.com

The exploration of these transformations could lead to the discovery of new applications. For example, metal complexes of this compound derivatives could exhibit interesting catalytic, magnetic, or photophysical properties. The development of polymers incorporating this scaffold could lead to new materials with unique thermal or electronic characteristics. Furthermore, the synthesis of fused heterocyclic systems starting from this compound could generate novel molecular architectures with potential applications in medicinal chemistry and materials science. mdpi.com A systematic investigation into the reactivity and functionalization of this compound is crucial for unlocking its full potential in chemical synthesis and materials innovation.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Methyl-1H-pyrazol-3-yl)aniline?

- Methodological Answer : A multi-step synthesis typically involves coupling reactions between pyrazole derivatives and aniline precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link a methyl-substituted pyrazole to an ortho-substituted aniline. Key steps include:

- Step 1 : Bromination or iodination of the pyrazole ring to introduce a halogen leaving group.

- Step 2 : Coupling with an ortho-substituted aniline derivative using catalysts like Pd(dba)₂ with ligands such as XPhos, under reflux in solvents like 1,4-dioxane .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating the product. Yields often range from 60–75%, depending on reaction optimization .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the structure. The aniline NH₂ protons (~5.0–6.0 ppm) and pyrazole protons (7.0–8.5 ppm) should show distinct splitting patterns. Methyl groups on the pyrazole appear as singlets (~3.0–3.5 ppm) .

- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating pyrazole and aniline moieties .

Q. What safety precautions should be taken when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Hazard Mitigation : The compound is classified as a skin/eye irritant (Category 2). In case of contact, rinse immediately with water for 15 minutes .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizers, to prevent degradation .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Methodological Answer : Low yields often stem from incomplete coupling or side reactions. Strategies include:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) to enhance reactivity .

- Temperature Control : Higher temperatures (90–100°C) may improve coupling efficiency but risk decomposition. Use sealed tubes for reflux .

- Stoichiometry Adjustments : Increase the molar ratio of the pyrazole halide to the aniline precursor (1.2:1) to drive the reaction .

Q. What strategies are effective for introducing functional groups to the aniline moiety of this compound?

- Methodological Answer : Functionalization can be achieved via:

- Electrophilic Substitution : Nitration or sulfonation using HNO₃/H₂SO₄ or chlorosulfonic acid, respectively. Monitor regioselectivity using DFT calculations .

- Reductive Amination : React the aniline with aldehydes/ketones in the presence of NaBH₃CN to introduce alkyl/aryl groups .

- Cross-Coupling : Buchwald-Hartwig amination to install aryl/heteroaryl groups on the aniline nitrogen .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack sites) by analyzing molecular orbitals and Fukui indices. Software like Gaussian or ORCA is used .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments to optimize reaction conditions (e.g., solubility in DMF vs. THF).

- Crystallographic Tools : Programs like SHELX or ORTEP-3 model crystal structures, aiding in interpreting X-ray diffraction data for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.